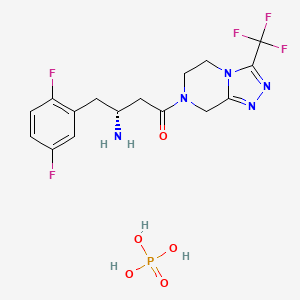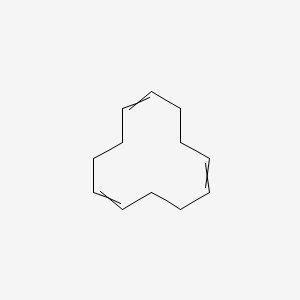
2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid, also known as tert-butyloxycarbonylamino-3,3-dimethylbutanoic acid, is an organic compound that is used in a variety of applications. It is a derivative of amino acid, and it is a useful reagent in organic synthesis. It is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of pharmaceuticals, biochemicals, and other compounds.
Wissenschaftliche Forschungsanwendungen
Deprotection of Boc Amino Acids and Peptides
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis . The compound “2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid” can be used in the deprotection of Boc amino acids and peptides at high temperatures . This process involves the use of a thermally stable Ionic Liquid, which has low viscosity, high thermal stability, and demonstrates a catalytic effect .
Synthesis of Racemic Derivatives
The compound can be used in the synthesis of racemic derivatives. For instance, it has been used in the synthesis of racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine . This synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Photoswitch Process
The compound can be used in the photoswitch process. This process was induced on the compounds in a solution using light sources at different times .
Recovery and Recycling
The compound can be used in recovery tests indicating that it can be recycled at least four times in the model reaction .
Biological Activity
Compounds derived from 1,2,4-triazoles, such as “2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid”, have a wide spectrum of biological activities. They have been found to have antimicrobial, antibacterial, antifungal, anticancer, antiviral, and antitumor activities .
Wirkmechanismus
Target of Action
It’s worth noting that the tert-butoxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The mode of action of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid involves the tert-butoxycarbonyl (Boc) group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The compound’s role in the protection and deprotection of amines suggests it may be involved in various biochemical processes where amine functionality needs to be preserved .
Result of Action
The result of the action of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid is the protection of amine groups during organic synthesis, allowing for transformations of other functional groups . This protection can be reversed when needed, providing flexibility and control in synthetic processes .
Action Environment
The action of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid can be influenced by various environmental factors. For instance, the addition of the Boc group to amines requires aqueous conditions and a base . The removal of the Boc group requires the presence of a strong acid . Therefore, the pH, temperature, and solvent used can significantly impact the efficacy and stability of this compound .
Eigenschaften
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZIPCTFBPFLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937706 |
Source


|
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169870-82-0 |
Source


|
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)
![ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate](/img/structure/B1141314.png)

